molecular formula C17H15F2N3OS B2513499 N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide CAS No. 868375-70-6

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide

Cat. No. B2513499
CAS RN: 868375-70-6
M. Wt: 347.38
InChI Key: MFKRQRNDXHMIGS-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide, also known as DFB, is a fluorescent dye used in various scientific research applications. DFB is a synthetic compound that is widely used in the fields of biochemistry, cell biology, and pharmacology due to its unique properties.

Scientific Research Applications

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is widely used in various scientific research applications due to its unique properties. N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is a fluorescent dye that emits a green fluorescence when excited with blue light. This property makes N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide an ideal tool for studying biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways.

Mechanism of Action

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide works by binding to specific proteins or molecules in biological systems. When excited with blue light, N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide emits a green fluorescence that can be used to track the movement and activity of the target molecule. N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is an excellent tool for studying protein-protein interactions and enzyme activity due to its ability to bind to specific targets.
Biochemical and Physiological Effects:
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide has been shown to have minimal biochemical and physiological effects on biological systems. N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is non-toxic and does not interfere with normal cellular processes. This property makes N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide an ideal tool for studying biological processes without affecting the system being studied.

Advantages and Limitations for Lab Experiments

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide has several advantages for lab experiments, including its fluorescent properties, non-toxicity, and ease of synthesis. However, N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide also has limitations, including its limited solubility in water and its tendency to bind to non-specific targets. Researchers must take these limitations into account when using N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide in their experiments.

Future Directions

There are several future directions for the use of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide in scientific research. One potential application is the use of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide in the development of new drugs. N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide could be used to study the activity of enzymes involved in drug metabolism, which could lead to the development of more effective drugs. Another potential application is the use of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide in the study of protein-protein interactions in living organisms. This could lead to a better understanding of disease mechanisms and the development of new treatments. Finally, N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide could be used in the development of new imaging techniques for medical diagnosis and treatment.

Synthesis Methods

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is synthesized through a multi-step process that involves the condensation of 4,6-difluoro-3-methyl-1,3-benzothiazol-2-amine with 4-(dimethylamino)benzaldehyde. The resulting product is then treated with acetic anhydride to yield N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide. The synthesis of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is a relatively simple process and can be carried out in a laboratory setting.

properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3OS/c1-21(2)12-6-4-10(5-7-12)16(23)20-17-22(3)15-13(19)8-11(18)9-14(15)24-17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKRQRNDXHMIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.